((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol is a chiral compound with a tetrahydrofuran ring, an amino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are important in the development of pharmaceuticals and other fine chemicals.
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its chiral nature makes it valuable for studying enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to form stable, chiral compounds makes it useful in the development of drugs with specific stereochemical requirements.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can also participate in various chemical reactions, altering the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((3S,4R)-4-Aminotetrahydrofuran-3-yl)methanol include other chiral tetrahydrofuran derivatives, such as:
- ((3S,4R)-4-Hydroxytetrahydrofuran-3-yl)methanol
- ((3S,4R)-4-Methoxytetrahydrofuran-3-yl)methanol
- ((3S,4R)-4-Acetoxytetrahydrofuran-3-yl)methanol
Uniqueness
What sets this compound apart from these similar compounds is its amino group, which provides unique reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in applications where specific interactions with biological molecules are required.
Properties
IUPAC Name |
[(3S,4R)-4-aminooxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVIIQBMQIOGG-WHFBIAKZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.